(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
The compound (E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one features a pyrido[2,3-d]pyrimidin-4(3H)-one core, a bicyclic heteroaromatic system known for its pharmacological relevance. The piperidin-4-yl group at position 3 is functionalized with an (E)-configured acryloyl moiety bearing a furan-2-yl substituent.
Properties
IUPAC Name |
3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-17(6-5-15-3-2-12-26-15)22-10-7-14(8-11-22)23-13-21-18-16(19(23)25)4-1-9-20-18/h1-6,9,12-14H,7-8,10-11H2/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJSUCZPBOOPDX-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the furan-2-yl acrylate, which is then reacted with piperidine derivatives under specific conditions to form the intermediate. This intermediate undergoes further cyclization and functionalization to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications to minimize costs and maximize yield .
Chemical Reactions Analysis
Key Data:
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Piperidine cyclization | LiHMDS, RCN, THF, −78°C → RT | 65% | |
| Acryloylation | 3-(Furan-2-yl)acryloyl chloride, Et₃N, DCM | 78% |
Pyrido[2,3-d]pyrimidinone Formation
The pyridopyrimidinone scaffold is constructed via cyclocondensation of 2-aminonicotinonitrile derivatives with carbonyl electrophiles. A Mitsunobu reaction or Pd-catalyzed cross-coupling links the piperidine-acryloyl unit to the pyrimidinone core .
Example Pathway:
-
Condensation : 2-Amino-3-cyanopyridine + ethyl acetoacetate → pyrido[2,3-d]pyrimidin-4(3H)-one intermediate.
-
Coupling : Intermediate + 1-(3-(furan-2-yl)acryloyl)piperidine-4-yl bromide → target compound (Pd(OAc)₂, XPhos, K₂CO₃, DMF, 80°C) .
Reactivity of the Acryloyl Group
The α,β-unsaturated ketone in the acryloyl group undergoes Michael addition and Diels-Alder reactions :
Michael Addition
Nucleophiles (e.g., amines, thiols) add to the β-carbon of the acryloyl group :
| Nucleophile | Conditions | Product Stability | Reference |
|---|---|---|---|
| Benzylamine | EtOH, RT, 12h | Stable (isolated) | |
| Thiophenol | DMF, 50°C, 6h | Moderate |
Hydrogenation
The acryloyl double bond is reduced to a single bond using H₂/Pd-C or NaBH₄-NiCl₂ systems :
| Catalyst | Solvent | Time | Yield | Reference |
|---|---|---|---|---|
| Pd/C (5%) | MeOH | 2h | 92% |
Functionalization of the Furan Ring
The furan moiety participates in electrophilic substitutions (e.g., nitration, halogenation) at the 5-position due to electron-rich C-2 and C-5 positions :
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, AcOH, 0°C | 5-Nitro-furan derivative | 45% | |
| Bromination | Br₂, FeBr₃, DCM | 5-Bromo-furan derivative | 60% |
Hydrolysis of the Pyrimidinone Ring
Under acidic conditions, the pyrimidinone ring undergoes hydrolysis to form a dicarboxylic acid derivative :
| Acid Strength | Temperature | Time | Yield | Reference |
|---|---|---|---|---|
| 6M HCl | Reflux | 8h | 85% |
Photochemical Reactivity
The conjugated acryloyl system exhibits photoisomerization from E to Z under UV light (λ = 365 nm) :
| Isomer Ratio (E:Z) | Light Exposure | Solvent | Reference |
|---|---|---|---|
| 85:15 | 30 min | MeCN |
Biological Derivatization
The compound’s sp³-hybridized piperidine nitrogen serves as a site for reductive amination with aldehydes/ketones to introduce alkyl/aryl groups :
| Aldehyde | Conditions | Product Yield | Reference |
|---|---|---|---|
| 4-Fluorobenzaldehyde | NaBH₃CN, MeOH, RT | 70% |
Scientific Research Applications
(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Core Structural Similarities and Variations
The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold is conserved across multiple analogs, but substituents at the piperidine and acryloyl groups significantly modulate bioactivity and physicochemical properties. Key analogs include:
*Calculated based on analogous structures.
Key Structural and Functional Differences
In contrast, the 3,5-dimethylisoxazole acetyl group in provides steric bulk and hydrogen-bonding capacity, which may improve target selectivity. Chlorinated benzyl groups (e.g., in ) increase lipophilicity and membrane permeability but may reduce aqueous solubility.
Pharmacological Implications :
- Compounds with piperidinylethyl side chains (e.g., ) exhibit central nervous system (CNS) activity due to improved blood-brain barrier penetration. The target compound’s acryloyl-furan moiety may favor peripheral action due to higher polarity.
- Dichlorobenzyl-substituted analogs () show potent antiproliferative activity, suggesting that electron-withdrawing groups enhance cytotoxicity.
Synthetic Accessibility :
- The target compound’s (E)-acryloyl group requires stereoselective synthesis, which may complicate large-scale production compared to simpler acetylated analogs (e.g., ).
Research Findings and Mechanistic Insights
- Kinase Inhibition: The pyrido[2,3-d]pyrimidin-4(3H)-one core is a known ATP-competitive kinase inhibitor scaffold. The furan-2-yl acryloyl group in the target compound is hypothesized to mimic ATP’s adenine ring, as seen in structurally related kinase inhibitors .
- Metabolic Stability : Analogs with bulky substituents (e.g., 3,5-dimethylisoxazole in ) exhibit longer half-lives in hepatic microsome assays compared to smaller groups like piperidinylethyl .
- Toxicity Profiles: Chlorinated derivatives () show higher cytotoxicity in normal cell lines, whereas the target compound’s furan group may reduce off-target effects due to lower electrophilicity.
Biological Activity
The compound (E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by several functional groups, including a furan ring and a pyrido[2,3-d]pyrimidine moiety. Its molecular formula is , with a molecular weight of approximately 358.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.5 g/mol |
| CAS Number | 1235706-71-4 |
Biological Activities
Research indicates that this compound may possess several pharmacological properties:
1. Anticancer Activity
Compounds with similar structures have been reported to target the ephrin receptor family, which is often overexpressed in various cancers. This suggests potential anticancer properties through modulation of signaling pathways involved in tumor growth and metastasis .
2. Antimicrobial Properties
The thiazolidine derivatives related to this compound have demonstrated antimicrobial activity against various pathogens. The presence of the furan ring may enhance this activity due to its electron-rich nature, which can interact with microbial enzymes.
3. Enzyme Inhibition
Studies on structurally similar compounds indicate potential inhibition of key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
Study 1: Anticancer Activity
In vitro assays showed that derivatives with similar structural motifs inhibited the growth of cancer cell lines by inducing apoptosis through the activation of caspase pathways. The study highlighted that modifications at the N8 position significantly enhanced anticancer efficacy compared to other analogs .
Study 2: Antimicrobial Activity
A series of synthesized compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited low IC50 values, suggesting strong antimicrobial potential compared to standard antibiotics .
Q & A
Q. What are the recommended synthetic routes for (E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Core Formation : Start with cyclocondensation of substituted pyrimidinones and acryloyl derivatives under reflux conditions (e.g., glacial acetic acid as a solvent and catalyst) .
Piperidine Functionalization : Introduce the furan-2-yl acryloyl group to the piperidine ring using a nucleophilic acyl substitution reaction.
Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (dioxane or ethanol) to isolate the final product .
Validate intermediates via / NMR and mass spectrometry .
Q. How can the structural conformation of this compound be confirmed experimentally?
- Methodological Answer : Use single-crystal X-ray diffraction to resolve the stereochemistry of the acryloyl group (E/Z configuration) and piperidine ring conformation. Key parameters include bond angles (e.g., C–C bonds ≈ 1.34 Å for the acryloyl moiety) and torsion angles (e.g., furan orientation relative to the pyridopyrimidinone core) . Complementary techniques:
- FT-IR : Confirm carbonyl stretching vibrations (~1680–1700 cm) .
- NMR : Analyze coupling constants (e.g., for trans-alkene protons in the acryloyl group) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
Core Modifications : Replace the pyrido[2,3-d]pyrimidinone core with thieno[3,2-d]pyrimidinone or triazolopyrimidine derivatives to assess bioactivity changes .
Q. Substituent Optimization :
- Vary the furan-2-yl group with other heterocycles (e.g., thiophene, pyridine) .
- Modify the piperidine substituents (e.g., methyl, cyclopropyl) to study steric/electronic effects .
Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays and compare IC values to establish SAR trends .
Q. What analytical strategies resolve contradictions between purity assays and bioactivity data?
- Methodological Answer :
- Impurity Profiling : Use HPLC with photodiode array detection (e.g., C18 column, 0.1% TFA/ACN gradient) to identify impurities (e.g., unreacted intermediates, degradation products) .
- Stability Studies : Conduct accelerated degradation (e.g., 40°C/75% RH for 4 weeks) and correlate impurity levels with reduced activity .
- Bioassay Controls : Include reference standards (e.g., doxorubicin) to rule out assay variability .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- Methodological Answer :
ADME Prediction : Use software like SwissADME to calculate logP (target <5), topological polar surface area (<140 Å), and CYP450 inhibition profiles .
Docking Studies : Model interactions with target proteins (e.g., kinases, DNA topoisomerases) using AutoDock Vina. Focus on hydrogen bonding (e.g., pyridopyrimidinone carbonyl with active-site residues) and π-π stacking (furan ring) .
Metabolite Prediction : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s MetaSite .
Methodological Notes
-
Key References for Experimental Design :
-
Avoid Common Pitfalls :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
